molecular formula C9H11N5OS B11804638 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine

Katalognummer: B11804638
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: RRVFEJICRSUMDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which integrates a morpholine ring, a thiazole ring, and a pyrimidine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) . Another approach includes the nucleophilic displacement of a chlorine atom in a pyrimidine ring with morpholine under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine primarily involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential anticancer agent.

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, its specific substitution pattern and fused ring system confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C9H11N5OS

Molekulargewicht

237.28 g/mol

IUPAC-Name

7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C9H11N5OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2,(H2,10,12,13)

InChI-Schlüssel

RRVFEJICRSUMDD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC(=NC3=C2SC=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.